molecular formula C23H28N2O6S B11602192 propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11602192
M. Wt: 460.5 g/mol
InChI Key: ZCEJQYIGDXIPJJ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, an ethyl group, a methyl group, and an acetoxy-ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]-. This reaction is often carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H28N2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

propan-2-yl 5-(4-acetyloxy-3-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H28N2O6S/c1-7-18-21(27)25-20(15-9-10-16(31-14(6)26)17(11-15)29-8-2)19(22(28)30-12(3)4)13(5)24-23(25)32-18/h9-12,18,20H,7-8H2,1-6H3

InChI Key

ZCEJQYIGDXIPJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=C(C=C3)OC(=O)C)OCC

Origin of Product

United States

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